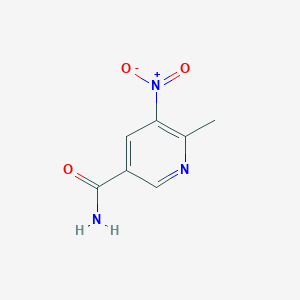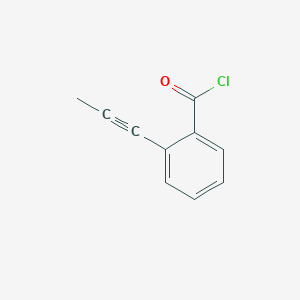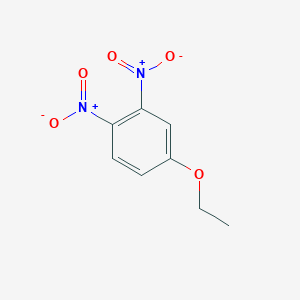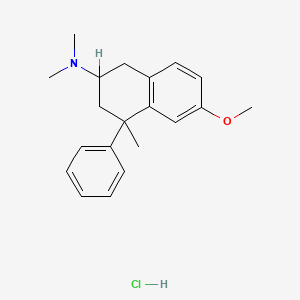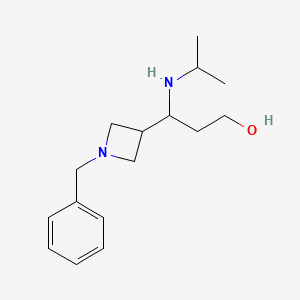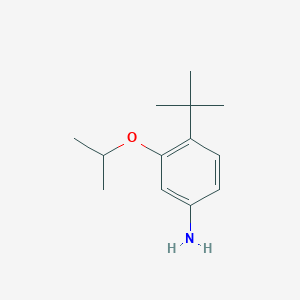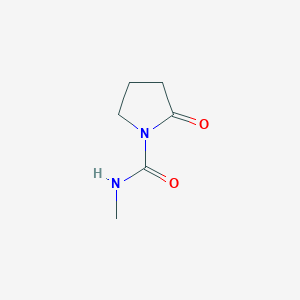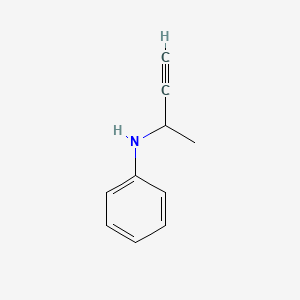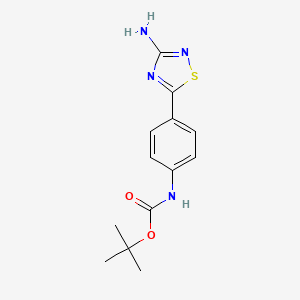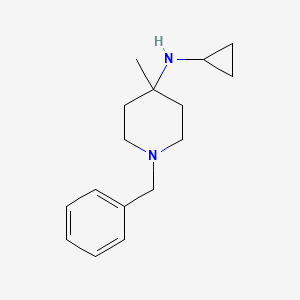
1-benzyl-N-cyclopropyl-4-methylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-N-cyclopropyl-4-methylpiperidin-4-amine is a synthetic organic compound with a complex structure. It belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. This compound is characterized by the presence of a benzyl group, a cyclopropyl group, and a methyl group attached to a piperidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-cyclopropyl-4-methylpiperidin-4-amine typically involves multiple steps. One common method includes the alkylation of piperidine with benzyl chloride, followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. The final step involves the methylation of the piperidine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. Catalysts such as palladium on carbon may be used to facilitate certain steps, and purification is typically achieved through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-N-cyclopropyl-4-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups, often using reagents like sodium azide or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Azides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-N-cyclopropyl-4-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems due to its structural similarity to certain psychoactive compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-benzyl-N-cyclopropyl-4-methylpiperidin-4-amine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter release by binding to receptors in the central nervous system. This interaction can influence various signaling pathways, leading to changes in neuronal activity and potentially therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-methylpiperidine: Shares the benzyl and piperidine core but lacks the cyclopropyl group.
N-Cyclopropyl-4-methylpiperidine: Contains the cyclopropyl and piperidine core but lacks the benzyl group.
4-Methylpiperidine: The simplest structure, lacking both the benzyl and cyclopropyl groups.
Uniqueness: 1-Benzyl-N-cyclopropyl-4-methylpiperidin-4-amine is unique due to the combination of its benzyl, cyclopropyl, and methyl groups, which confer distinct chemical and pharmacological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H24N2 |
|---|---|
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
1-benzyl-N-cyclopropyl-4-methylpiperidin-4-amine |
InChI |
InChI=1S/C16H24N2/c1-16(17-15-7-8-15)9-11-18(12-10-16)13-14-5-3-2-4-6-14/h2-6,15,17H,7-13H2,1H3 |
InChI-Schlüssel |
CTTDKQUGPSAKLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)NC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI)](/img/structure/B13963213.png)
